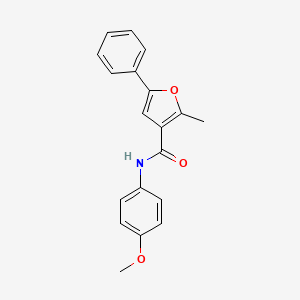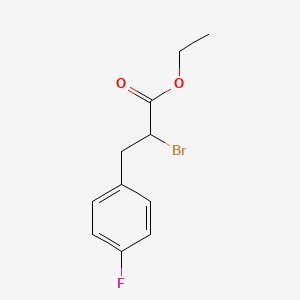
N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, commonly known as MAFP, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. MAFP is widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.
作用机制
MAFP inhibits N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide by binding covalently to the active site of the enzyme. This results in the accumulation of endocannabinoids such as anandamide and 2-AG, which then bind to cannabinoid receptors in the brain and other tissues. This leads to the activation of various signaling pathways that mediate the physiological and pathological effects of the endocannabinoid system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MAFP are primarily mediated by the endocannabinoid system. MAFP increases the levels of endocannabinoids such as anandamide and 2-AG, which then bind to cannabinoid receptors in the brain and other tissues. This leads to the activation of various signaling pathways that mediate the physiological and pathological effects of the endocannabinoid system.
实验室实验的优点和局限性
MAFP has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, which allows for the specific inhibition of this enzyme without affecting other enzymes or receptors. This makes MAFP a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes.
However, MAFP also has some limitations, such as its irreversible binding to N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, which can lead to the depletion of endocannabinoids and the accumulation of their metabolites. This can affect the interpretation of experimental results and limit the usefulness of MAFP in certain experimental settings.
未来方向
There are several future directions for the use of MAFP in scientific research. One direction is the development of more potent and selective N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide inhibitors that can overcome the limitations of MAFP and provide new insights into the endocannabinoid system. Another direction is the investigation of the role of the endocannabinoid system in other physiological and pathological processes, such as inflammation, immune function, and cancer.
Conclusion:
In conclusion, MAFP is a synthetic compound that is widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. MAFP is a potent and selective inhibitor of N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, which allows for the specific inhibition of this enzyme without affecting other enzymes or receptors. MAFP has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of MAFP involves the reaction of 4-methoxybenzoyl chloride with 2-methyl-5-phenyl-3-furanol in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain MAFP in high purity and yield.
科学研究应用
MAFP is a potent and selective inhibitor of N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, which is an enzyme responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The endocannabinoid system plays a crucial role in various physiological processes such as pain sensation, appetite regulation, mood, and memory. Dysregulation of the endocannabinoid system has been implicated in several pathological conditions such as chronic pain, anxiety, depression, and neurodegenerative diseases.
MAFP has been extensively used in scientific research to study the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to enhance the analgesic effects of endocannabinoids, reduce anxiety and depression-like behaviors, and improve memory and learning in animal models. MAFP has also been used to investigate the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-17(12-18(23-13)14-6-4-3-5-7-14)19(21)20-15-8-10-16(22-2)11-9-15/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZNAOUMPMXYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)

![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)
![tert-butyl N-[(2R)-2-azidopropyl]carbamate](/img/structure/B2812839.png)


![Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2812844.png)
![3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2812848.png)
![1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B2812850.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2812855.png)